molecular formula C12H15NO2 B15343519 2-(1-(1-Indolyl)ethoxy)ethanol CAS No. 101221-54-9

2-(1-(1-Indolyl)ethoxy)ethanol

Cat. No.: B15343519
CAS No.: 101221-54-9
M. Wt: 205.25 g/mol
InChI Key: RUKPVTSRHKCATA-UHFFFAOYSA-N
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Description

2-(1-(1-Indolyl)ethoxy)ethanol is an organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-Indolyl)ethoxy)ethanol typically involves the reaction of indole with ethylene oxide in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(1-Indolyl)ethoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups .

Scientific Research Applications

2-(1-(1-Indolyl)ethoxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(1-Indolyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

2-(1-(1-Indolyl)ethoxy)ethanol is unique due to its specific structure, which combines the indole moiety with an ethoxyethanol group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

101221-54-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(1-indol-1-ylethoxy)ethanol

InChI

InChI=1S/C12H15NO2/c1-10(15-9-8-14)13-7-6-11-4-2-3-5-12(11)13/h2-7,10,14H,8-9H2,1H3

InChI Key

RUKPVTSRHKCATA-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=CC2=CC=CC=C21)OCCO

Origin of Product

United States

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